

Application Notes and Protocols: Cdk7-IN-5 in Small Cell Lung Cancer Research

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Compound of Interest		
Compound Name:	Cdk7-IN-5	
Cat. No.:	B13918910	Get Quote

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Introduction

Small Cell Lung Cancer (SCLC) is an aggressive neuroendocrine malignancy characterized by rapid growth, early metastasis, and the development of chemoresistance. The transcriptional machinery has emerged as a promising therapeutic target in SCLC due to the cancer's reliance on key transcription factors, including MYC family proto-oncogenes. Cyclin-dependent kinase 7 (CDK7) is a critical component of the general transcription factor TFIIH and the CDK-activating kinase (CAK) complex, playing a dual role in regulating transcription and the cell cycle. Inhibition of CDK7 represents a rational therapeutic strategy to disrupt these fundamental processes in SCLC. **Cdk7-IN-5** is a representative potent and selective inhibitor of CDK7 used in preclinical research to probe the vulnerabilities of SCLC. These application notes provide a comprehensive overview of the use of CDK7 inhibitors in SCLC research, including quantitative data on their efficacy, detailed experimental protocols, and visualizations of the underlying biological pathways and experimental workflows.

Data Presentation

The following tables summarize the quantitative data on the efficacy of various CDK7 inhibitors in SCLC preclinical models.

Table 1: In Vitro Efficacy of CDK7 Inhibitors in SCLC Cell Lines



CDK7 Inhibitor	SCLC Cell Line	IC50 (nM)	Notes
THZ1	Murine SCLC Cells	75-100	Greater than 5-fold more sensitive than murine NSCLC cells. [1]
THZ1	NCI-H69	5-20	Established from a chemo-treated patient.
THZ1	GLC16	5-20	Established from a chemo-treated patient.
THZ1	NCI-H82	5-20	-
THZ1	NCI-H209	5-20	Chemo-naïve cell line.
YPN-005	H209	9.47 ± 3.4 μM	-
YPN-005	H209/CisR	10.31 ± 1.7 μM	Cisplatin-resistant
YPN-005	H209/EtoR	13.23 ± 1.8 μM	Etoposide-resistant
YPN-005	H82	8.71 ± 2.1 μM	-
YPN-005	H69	2.73 ± 1.1 μM	-
YKL-5-124	Jurkat (T-ALL)	~50	While not an SCLC line, this demonstrates the potency of this selective CDK7 inhibitor.

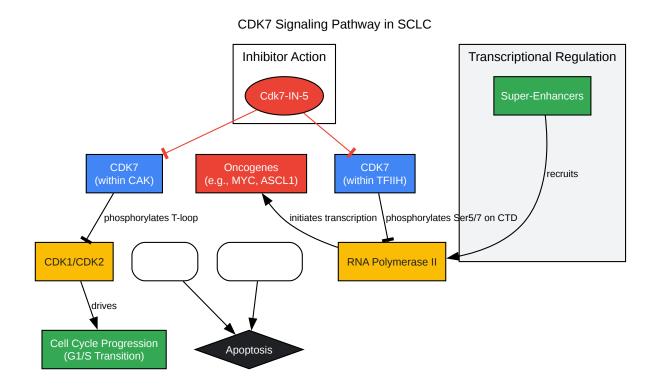
Table 2: In Vivo Efficacy of CDK7 Inhibitors in SCLC Xenograft Models



CDK7 Inhibitor	SCLC Model	Dosing Regimen	Outcome
THZ1	NCI-H69 Xenograft	Not specified	Significant tumor growth reduction.[1]
THZ1	GLC16 Xenograft	Not specified	Significant tumor growth reduction.[1]
YKL-5-124	RPP Orthotopic Model	Not specified	Inhibits SCLC tumor growth and enhances response to anti-PD-1 immunotherapy.[2]

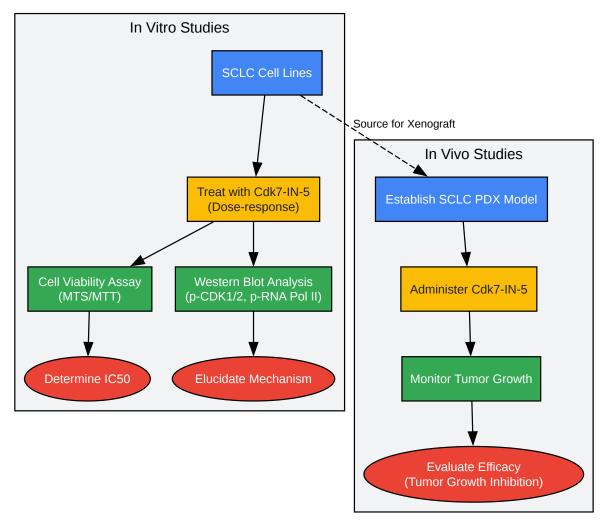
Signaling Pathways and Experimental Workflow



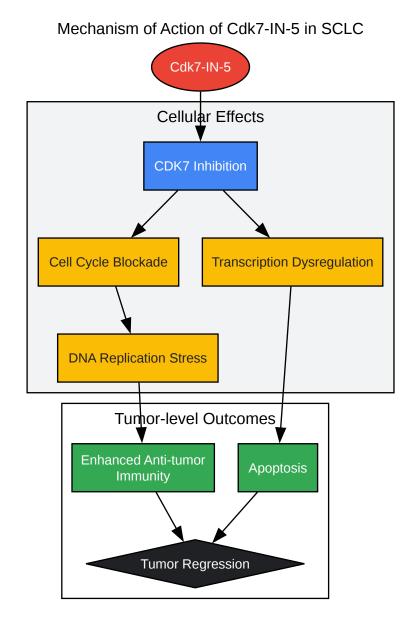




Experimental Workflow for Cdk7-IN-5 Evaluation in SCLC







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References

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